molecular formula C7H10N2O4 B3348484 (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid CAS No. 173681-12-4

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

Cat. No. B3348484
CAS RN: 173681-12-4
M. Wt: 186.17 g/mol
InChI Key: STZUPKAXFHAYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid, also known as MDPA, is a synthetic compound that is commonly used in scientific research. It is a derivative of the naturally occurring amino acid, proline, and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid acts as a competitive inhibitor of certain enzymes by binding to their active sites. It has been found to interact with the zinc ions in the active sites of histone deacetylases and sirtuins, preventing them from carrying out their normal functions. This inhibition can lead to changes in gene expression and cellular metabolism, which can be studied to gain a better understanding of these processes.
Biochemical and Physiological Effects:
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid has been found to have a variety of biochemical and physiological effects. In addition to its role as an enzyme inhibitor, it has been found to have antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory effects and can reduce the production of certain cytokines. These effects make (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid a valuable tool for studying the role of oxidative stress and inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid in lab experiments is its specificity for certain enzymes. Because it acts as a competitive inhibitor, it can selectively target certain enzymes without affecting others. This allows researchers to study the function of specific enzymes without interfering with other cellular processes. However, one limitation of using (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid is its potential toxicity. It has been found to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid. One area of interest is its potential as a therapeutic agent for various diseases. Its ability to inhibit certain enzymes and reduce oxidative stress and inflammation make it a promising candidate for the treatment of conditions such as cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid and its effects on cellular processes. This can lead to the development of new drugs and therapies that target specific enzymes and pathways.

Scientific Research Applications

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid is commonly used in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of a number of enzymes, including histone deacetylases and sirtuins. These enzymes play important roles in regulating gene expression and cellular metabolism, and their inhibition by (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid can provide valuable insights into their function.

properties

IUPAC Name

2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-8-5(10)2-9(3-6(8)11)4-7(12)13/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZUPKAXFHAYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(CC1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443367
Record name (4-METHYL-3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid

CAS RN

173681-12-4
Record name (4-METHYL-3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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